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Compound of Interest

Compound Name: 3-Chloro-1,2,4-triazole

Cat. No.: B1630318 Get Quote

Introduction: The Privileged Scaffold and the Power
of Halogenation
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its presence in a multitude of clinically successful drugs.[1] This five-membered

heterocyclic ring, containing three nitrogen atoms, is metabolically stable and capable of

engaging in various non-covalent interactions, such as hydrogen bonding, which are critical for

binding to biological targets.[2] Its versatility is evident in drugs spanning a wide therapeutic

spectrum, from the antifungal fluconazole to the anticancer agent letrozole.[1][3]

The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into this

scaffold is a powerful tool in drug design. Halogenation profoundly influences a molecule's

physicochemical properties, including its lipophilicity, metabolic stability, and electronic

character. These modifications can dramatically enhance binding affinity to target proteins,

improve membrane permeability, and alter pharmacokinetic profiles. This guide provides a

comparative analysis of the biological activities of halogenated 1,2,4-triazoles, focusing on their

antifungal, antibacterial, anticancer, and antiviral properties, supported by experimental data

and detailed protocols for researchers in drug development.

Antifungal Activity: A Clinical Success Story
The most prominent therapeutic application of halogenated 1,2,4-triazoles is in the treatment of

fungal infections.[4] Marketed drugs like fluconazole and voriconazole are testaments to the
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efficacy of this chemical class.

Mechanism of Action: Ergosterol Synthesis Inhibition The primary antifungal mechanism of

1,2,4-triazoles involves the inhibition of cytochrome P450-dependent 14α-demethylase.[4] This

enzyme is a critical component in the fungal biosynthetic pathway that converts lanosterol to

ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to

cholesterol in mammalian cells. By disrupting ergosterol production, triazoles compromise the

integrity and fluidity of the fungal membrane, leading to growth arrest and cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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